molecular formula C18H13N3O B14248728 4-Prop-2-ynoxy-2,6-dipyridin-2-ylpyridine CAS No. 189247-15-2

4-Prop-2-ynoxy-2,6-dipyridin-2-ylpyridine

Cat. No.: B14248728
CAS No.: 189247-15-2
M. Wt: 287.3 g/mol
InChI Key: PCPYECMPPPYDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Prop-2-ynoxy-2,6-dipyridin-2-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with prop-2-ynoxy and dipyridin-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Prop-2-ynoxy-2,6-dipyridin-2-ylpyridine typically involves the reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones. This reaction proceeds through a domino annulation mechanism, resulting in the formation of the desired compound in moderate to excellent yields . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Prop-2-ynoxy-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The prop-2-ynoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 4-Prop-2-ynoxy-2,6-dipyridin-2-ylpyridine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Prop-2-ynoxy-2,6-dipyridin-2-ylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

189247-15-2

Molecular Formula

C18H13N3O

Molecular Weight

287.3 g/mol

IUPAC Name

4-prop-2-ynoxy-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C18H13N3O/c1-2-11-22-14-12-17(15-7-3-5-9-19-15)21-18(13-14)16-8-4-6-10-20-16/h1,3-10,12-13H,11H2

InChI Key

PCPYECMPPPYDAO-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.